2-({4-butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide
Description
BenchChem offers high-quality 2-({4-butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({4-butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[4-butyl-5-[(4-chlorophenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O2S/c1-3-5-7-19-8-12-21(13-9-19)27-24(31)18-33-25-29-28-23(30(25)16-6-4-2)17-32-22-14-10-20(26)11-15-22/h8-15H,3-7,16-18H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTJXSWZXNVSND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CCCC)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({4-butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-butylphenyl)acetamide , with CAS No. 720667-82-3, is a novel triazole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 487.06 g/mol. The structure features a triazole ring, which is known for its biological significance and versatility in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, studies have shown that derivatives of triazoles can inhibit biofilm formation, which is crucial in treating persistent infections caused by bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Pseudomonas aeruginosa | Inhibition | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Moderate inhibition |
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity against Candida albicans, indicating its potential as an antifungal agent. The mechanism likely involves disruption of fungal cell membranes or inhibition of ergosterol synthesis .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that while some triazole derivatives exhibit toxicity towards eukaryotic cell lines, the specific compound under study shows a favorable safety profile. It does not significantly affect cell viability at therapeutic concentrations, making it a candidate for further development in clinical settings .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in microbial metabolism and biofilm formation. The triazole ring is known to interact with various biological targets, including enzymes critical for cell wall synthesis and metabolic pathways in fungi and bacteria.
Case Studies
- Study on Biofilm Inhibition : A study evaluated the effectiveness of the compound against biofilms formed by Staphylococcus aureus. Results indicated a significant reduction in biofilm biomass at concentrations as low as 10 µM, suggesting potent anti-biofilm activity .
- Cytotoxicity Assessment : In a cytotoxicity study involving human cell lines, the compound was tested at varying concentrations (5 µM to 50 µM). Results showed no significant cytotoxic effects at concentrations below 25 µM, indicating its potential for safe therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
